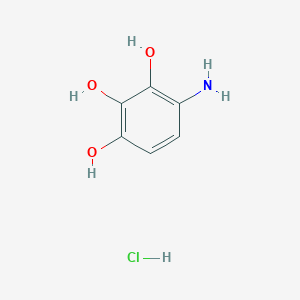

4-Aminobenzene-1,2,3-triol;hydrochloride

CAS No.: 7303-36-8

Cat. No.: VC18753605

Molecular Formula: C6H8ClNO3

Molecular Weight: 177.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7303-36-8 |

|---|---|

| Molecular Formula | C6H8ClNO3 |

| Molecular Weight | 177.58 g/mol |

| IUPAC Name | 4-aminobenzene-1,2,3-triol;hydrochloride |

| Standard InChI | InChI=1S/C6H7NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,8-10H,7H2;1H |

| Standard InChI Key | BPOCRZKGNUUKIM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1N)O)O)O.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

The parent compound, 4-aminobenzene-1,2,3-triol (CID 417523), features a benzene ring substituted with hydroxyl groups at positions 1, 2, and 3, and an amino group at position 4 . The hydrochloride salt introduces a chloride ion (Cl⁻) as a counterion, enhancing stability and solubility in aqueous media . The SMILES notation (C1=CC(=C(C(=C1N)O)O)O.Cl) confirms the spatial arrangement of functional groups .

Key Structural Features:

-

Hydroxyl Groups: Three -OH groups at ortho, meta, and para positions relative to the amino group.

-

Amino Group: A primary amine at position 4, contributing to hydrogen bonding and basicity.

-

Hydrochloride Salt: Formation of a zwitterionic structure, improving crystallinity and shelf-life .

Physicochemical Properties

The compound is a weak triprotic acid, with pKa values influenced by the electron-donating amino group and electron-withdrawing hydroxyl groups. The hydrochloride form is expected to exhibit enhanced solubility compared to the free base due to ionic interactions .

Synthesis and Preparation

Challenges and Innovations

-

Regioselectivity: Achieving precise substitution patterns on the benzene ring remains challenging.

-

Green Chemistry: Recent trends favor enzymatic or catalytic methods to reduce hazardous reagents, though no such methods are reported for this compound .

Applications in Research

Organic Synthesis

4-Aminobenzene-1,2,3-triol;hydrochloride serves as a building block in:

-

Heterocyclic Chemistry: Formation of triazoles, benzimidazoles, and other nitrogen-containing rings .

-

Polymer Chemistry: Potential precursor for phenolic resins or crosslinkers due to multiple reactive sites .

Example Reaction Pathway:

The amino group can undergo alkylation or acylation, while hydroxyl groups enable etherification or esterification .

Pharmaceutical Research

The compound is listed in the National Cancer Institute (NCI) database (NSC 92737), indicating potential anticancer activity . While specific bioactivity data are unavailable, its structural similarity to catecholamines and polyphenols suggests antioxidant or enzyme-inhibiting properties .

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | PubChem |

| H315 | Causes skin irritation | PubChem |

| H319 | Causes serious eye irritation | PubChem |

| H335 | May cause respiratory irritation | PubChem |

The compound is classified for research use only, with handling precautions including gloves, goggles, and ventilation .

Comparative Analysis with Analogues

| Compound | CAS Number | Molecular Weight | Key Differences |

|---|---|---|---|

| 4-Aminobenzene-1,2,3-triol | 27841-28-7 | 141.12 g/mol | Free base form; lower stability |

| 3-Aminobenzene-1,2-diol HCl | 51220-97-4 | 161.59 g/mol | Two hydroxyl groups; distinct reactivity |

| 2,4,6-Triaminobenzene-1,3,5-triol HCl | 2368852-01-9 | 207.61 g/mol | Three amino groups; higher molecular complexity |

Research Gaps and Future Directions

Unexplored Bioactivity

-

Antimicrobial/Anticancer Screening: No published data on biological activity.

-

Enzyme Inhibition: Potential interactions with polyphenol oxidases or tyrosinase .

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume